Xanthiazon

Übersicht

Beschreibung

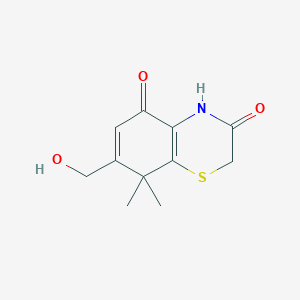

Xanthiazone is a naturally occurring compound isolated from the fruits of Xanthium strumarium L., a plant known for its medicinal properties. This compound belongs to the class of thiazinediones, which are characterized by their unique chemical structure containing sulfur and nitrogen atoms. Xanthiazone has been studied for its potential cytotoxic activity against various cancer cell lines, making it a compound of interest in medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Target of Action

Xanthiazone is a thiazinedione extracted from the fruits of Xanthium strumarium The primary targets of Xanthiazone are not explicitly mentioned in the available literature

Biochemical Pathways

As a thiazinedione, it may potentially affect pathways involving the enzyme xanthine oxidase . Xanthine oxidase catalyzes the conversion of xanthine to uric acid, so inhibition of this enzyme could affect purine metabolism.

Result of Action

Some thiazinediones have been found to exhibit cytotoxic activity against various cancer cell lines , but it is unclear whether this applies specifically to Xanthiazone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Xanthiazone involves the extraction of the compound from the fruits of Xanthium strumarium L. The process typically includes the following steps:

Extraction: The dried fruits are extracted using solvents such as methanol or ethyl acetate.

Fractionation: The crude extract is subjected to column chromatography using silica gel and Sephadex LH20 to separate the different components.

Industrial Production Methods: While there is limited information on the industrial production of Xanthiazone, the extraction and purification methods used in laboratory settings can be scaled up for industrial applications. The use of advanced chromatographic techniques and automated extraction systems can enhance the efficiency and yield of Xanthiazone production .

Analyse Chemischer Reaktionen

Types of Reactions: Xanthiazone undergoes various chemical reactions, including:

Oxidation: Xanthiazone can be oxidized to form different derivatives, which may exhibit distinct biological activities.

Reduction: Reduction reactions can modify the functional groups in Xanthiazone, potentially altering its pharmacological properties.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions include various thiazinedione derivatives, which may possess different pharmacological activities .

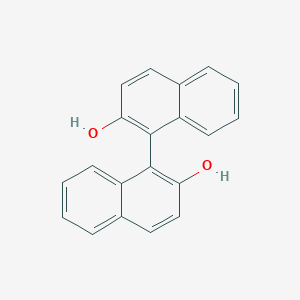

Vergleich Mit ähnlichen Verbindungen

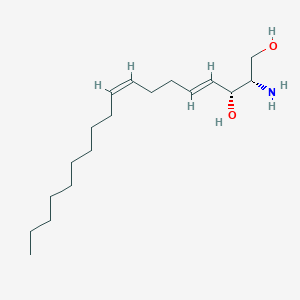

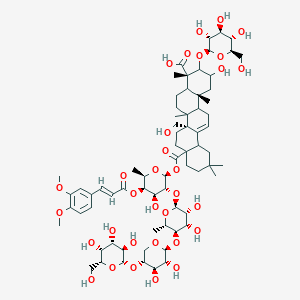

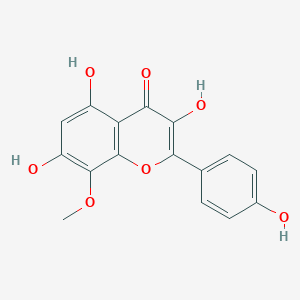

Xanthiazone can be compared with other thiazinedione derivatives, such as:

Xanthiside: Another thiazinedione derivative isolated from Xanthium strumarium L., known for its cytotoxic activity.

Chlorogenic Acid: A compound with antioxidant properties, also found in Xanthium strumarium L..

Ferulic Acid: Known for its anti-inflammatory and antioxidant activities.

Formononetin: A compound with potential anticancer properties.

Ononin: Known for its anti-inflammatory and antioxidant activities.

Uniqueness of Xanthiazone: Xanthiazone stands out due to its potent cytotoxic activity against a wide range of cancer cell lines. Its unique chemical structure, containing both sulfur and nitrogen atoms, contributes to its distinct pharmacological properties .

Eigenschaften

IUPAC Name |

7-(hydroxymethyl)-8,8-dimethyl-4H-1,4-benzothiazine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c1-11(2)6(4-13)3-7(14)9-10(11)16-5-8(15)12-9/h3,13H,4-5H2,1-2H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNLBWKAXMIGTSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=CC(=O)C2=C1SCC(=O)N2)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

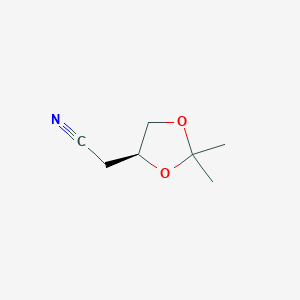

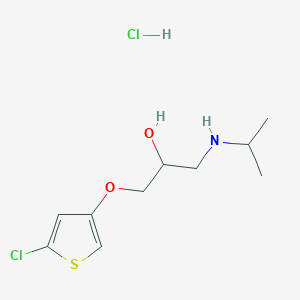

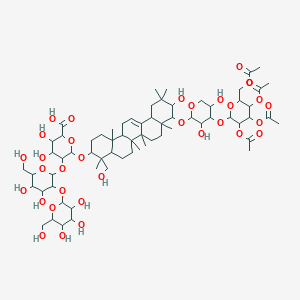

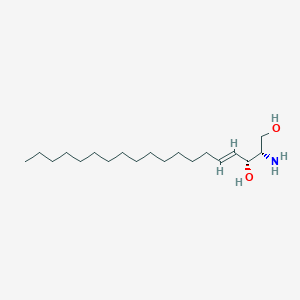

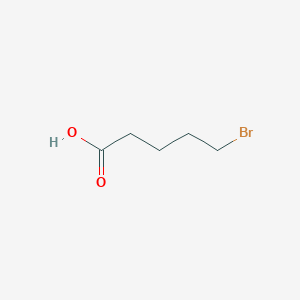

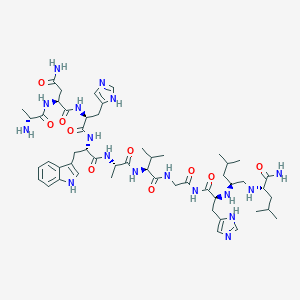

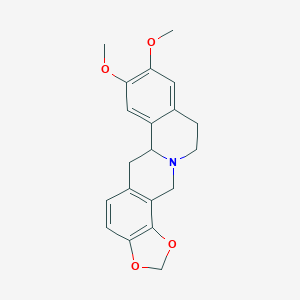

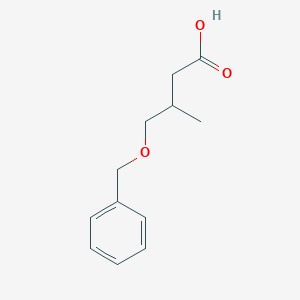

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of Xanthiazone?

A: Xanthiazone is a sulfur-containing heterocyclic compound belonging to the thiazinedione class. While its exact molecular formula and weight can vary slightly depending on the specific derivative, the core structure consists of a benzo[1,4]thiazine ring system with a 3,5-dione moiety. For instance, Xanthiazone itself has the molecular formula C12H11NO4S [, ]. Structural elucidation has been achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy [, ].

Q2: From which natural sources can Xanthiazone be isolated?

A: Xanthiazone has been primarily isolated from the fruits of Xanthium strumarium [, , ], commonly known as cocklebur, a plant with a history of use in traditional medicine. It has also been found in Xanthium sibiricum [, ], another species within the same genus.

Q3: What are the reported biological activities of Xanthiazone?

A: Studies have shown that Xanthiazone and its derivatives possess cytotoxic activity against various cancer cell lines. Specifically, Xanthiazone exhibited activity against lung carcinoma (SK-LU-1), human breast carcinoma (MCF-7), hepatocellular carcinoma (HepG2), and skin melanoma (SK-Mel-2) cell lines []. Further research is needed to understand the precise mechanisms of action responsible for these effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.